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Compound of Interest

Compound Name: 2-methyl-7-phenyl-1H-indene

Cat. No.: B139913 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-7-phenyl-1H-indene is a polycyclic aromatic hydrocarbon with potential applications

in materials science and as a building block in organic synthesis. Its structural characterization

is crucial for confirming its identity and purity, and for understanding its chemical properties.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This

technical guide provides a summary of the expected spectral data for 2-methyl-7-phenyl-1H-
indene and outlines the standard experimental protocols for acquiring such data.

Despite a comprehensive search of scientific literature and chemical databases, detailed

experimental spectral data for 2-methyl-7-phenyl-1H-indene is not publicly available. One

publication mentions its synthesis as a ligand for olefin polymerization, but the corresponding

characterization data was not provided. Therefore, this guide will present predicted spectral

data based on the known structure of the molecule and general principles of spectroscopy.

Predicted Spectral Data
The predicted spectral data for 2-methyl-7-phenyl-1H-indene (C₁₆H₁₄, Molecular Weight:

206.28 g/mol ) is summarized below. These tables are intended to serve as a reference for

researchers who may synthesize this compound and require a basis for comparison with their

experimental results.
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Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~7.6-7.2 Multiplet 9H

Aromatic protons

(phenyl and indene

rings)

~6.5 Singlet 1H
Vinylic proton on the

indene ring

~3.4 Singlet 2H

Methylene protons (-

CH₂-) on the indene

ring

~2.2 Singlet 3H Methyl protons (-CH₃)

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm) Carbon Type

~145-120 Aromatic and Vinylic

~40 Methylene (-CH₂)

~15 Methyl (-CH₃)

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹) Vibration Type Functional Group

3100-3000 C-H Stretch Aromatic/Vinylic

2950-2850 C-H Stretch Aliphatic (CH₃, CH₂)

~1600, ~1490, ~1450 C=C Stretch Aromatic

~760, ~700 C-H Bend Aromatic (out-of-plane)
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Table 4: Predicted Mass Spectrometry Data

m/z Ion

206 [M]⁺ (Molecular Ion)

191 [M-CH₃]⁺

Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectral data described

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Sample Preparation:

Weigh approximately 5-10 mg of purified 2-methyl-7-phenyl-1H-indene.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,

CDCl₃).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already

present in the solvent.

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

Tune and shim the spectrometer to the sample.

Acquire a one-pulse ¹H NMR spectrum. Typical parameters include:

Pulse angle: 30-45 degrees
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Acquisition time: 2-4 seconds

Relaxation delay: 1-5 seconds

Number of scans: 8-16

Process the data by applying a Fourier transform, phase correction, and baseline correction.

Reference the spectrum to the TMS signal at 0.00 ppm.

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include:

Pulse angle: 30-45 degrees

Acquisition time: 1-2 seconds

Relaxation delay: 2-5 seconds

Number of scans: 1024-4096 (or more, depending on sample concentration)

Process the data similarly to the ¹H spectrum.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid sample directly onto the ATR crystal.
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Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal.

Collect the sample spectrum. Typical parameters include:

Spectral range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 16-32

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one utilizing electron ionization (EI)

coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation:

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or

methanol) at a concentration of approximately 1 mg/mL.

Data Acquisition (GC-MS with EI):

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

The GC will separate the components of the sample, and the eluting 2-methyl-7-phenyl-1H-
indene will enter the mass spectrometer.

In the ion source, the molecules will be bombarded with high-energy electrons (typically 70

eV) to cause ionization and fragmentation.
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The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer

and detected.

The resulting mass spectrum will show the molecular ion peak and various fragment ion

peaks.

Visualization of Spectroscopic Workflow

General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the general workflow for the spectroscopic characterization of a

chemical compound.
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To cite this document: BenchChem. [Spectroscopic Analysis of 2-Methyl-7-Phenyl-1H-
indene: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b139913#spectral-data-for-2-methyl-7-phenyl-1h-
indene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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